1,2-Di-sec-butyltetrahydropyridazine-3,6-dione
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Overview
Description
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione is a heterocyclic organic compound with the molecular formula C12H22N2O2. This compound is part of the pyridazine family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione can be synthesized through the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This reaction is typically carried out under transition-metal-free conditions, making it an economical and practical method . The reaction conditions involve the use of an aqueous medium at a temperature of around 95°C for 2-4 hours, catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P .
Industrial Production Methods
The industrial production of this compound involves the use of solid ion-exchange resins as catalysts. These catalysts offer several advantages, including high selectivity, ease of separation from reaction products, and reusability . The process typically involves the reaction of cis-butenedioic acid with hydrazine in an aqueous medium, followed by intramolecular dehydration .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dioxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines and alcohols under mild to moderate temperatures.
Major Products
The major products formed from these reactions include dioxo derivatives, dihydropyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Explored for its cardiotonic, sedative, and analgesic properties.
Industry: Utilized in the production of herbicides, insecticides, and plant growth regulators.
Mechanism of Action
The mechanism of action of 1,2-Di-sec-butyltetrahydropyridazine-3,6-dione involves its interaction with various molecular targets and pathways. It is known to form adsorption complexes with polymer-bound sulfonate ions and counterions of cation exchangers . This interaction leads to the formation of heterocyclic hydrazides, which exhibit various biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydropyridazine-3,6-dione: Known for its use as a herbicide and plant growth stimulator.
1,2-Di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate: Used in various chemical syntheses.
Uniqueness
1,2-Di-sec-butyltetrahydropyridazine-3,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with ion-exchange resins and its diverse range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
22264-19-3 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,2-di(butan-2-yl)diazinane-3,6-dione |
InChI |
InChI=1S/C12H22N2O2/c1-5-9(3)13-11(15)7-8-12(16)14(13)10(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
WKDHKHBYZQXXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)CCC(=O)N1C(C)CC |
Origin of Product |
United States |
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